Clinofibrate Impurity 2
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Overview
Description
Clinofibrate Impurity 2, also known as 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid, is a chemical compound that is an impurity of Clinofibrate. Clinofibrate is a fibrate drug used primarily for the treatment of hyperlipidemia and cardiovascular diseases. This compound is often studied to understand the stability, degradation, and potential biological activities of Clinofibrate .
Mechanism of Action
Target of Action
Clinofibrate Impurity 2, like its parent compound Clinofibrate, primarily targets Peroxisome proliferator-activated receptors (PPARs), specifically PPAR alpha, PPAR gamma, and PPAR delta . These receptors play a crucial role in the regulation of lipid metabolism, which is vital for cardiovascular health .
Mode of Action
Fibrates like Clinofibrate are known to activate PPARs, leading to changes in gene expression that result in increased lipoprotein lipolysis and elimination of triglyceride-rich particles from plasma .
Preparation Methods
The synthesis of Clinofibrate Impurity 2 involves several steps. One method includes the reaction of cyclohexanone with phenol to produce Bisphenol Z. This intermediate is then treated with chloroform and methyl ethyl ketone in the presence of a base to yield Clinofibrate. The impurity, this compound, can be isolated and purified using high-performance liquid chromatography (HPLC) and other separation techniques .
Chemical Reactions Analysis
Clinofibrate Impurity 2 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are carboxylic acids and ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Scientific Research Applications
Clinofibrate Impurity 2 is used in various scientific research applications, including:
Chemistry: It is studied to understand the degradation pathways and stability of Clinofibrate under different conditions.
Biology: Research focuses on the biological activities of this compound and its potential effects on lipid metabolism.
Medicine: Studies are conducted to evaluate the safety and efficacy of Clinofibrate formulations, including the presence of impurities.
Industry: It is used in the quality control and assurance processes during the manufacturing of Clinofibrate.
Comparison with Similar Compounds
Clinofibrate Impurity 2 can be compared with other impurities and degradation products of Clinofibrate, such as:
2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid: This compound is structurally similar and shares similar degradation pathways.
Bisphenol Z: An intermediate in the synthesis of Clinofibrate, it also exhibits similar chemical properties.
Other fibrate impurities: These compounds share similar mechanisms of action and are studied for their effects on lipid metabolism
This compound is unique due to its specific structure and the role it plays in the stability and efficacy of Clinofibrate formulations.
Properties
CAS No. |
30299-17-3 |
---|---|
Molecular Formula |
C23H28O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[4-[1-(4-hydroxyphenyl)cyclohexyl]phenoxy]-2-methylbutanoic acid |
InChI |
InChI=1S/C23H28O4/c1-3-22(2,21(25)26)27-20-13-9-18(10-14-20)23(15-5-4-6-16-23)17-7-11-19(24)12-8-17/h7-14,24H,3-6,15-16H2,1-2H3,(H,25,26) |
InChI Key |
ARWMEFKFHXIAQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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